molecular formula C21H21N3O5S2 B2477161 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 920724-70-5

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2477161
CAS No.: 920724-70-5
M. Wt: 459.54
InChI Key: BSSQZDZLMZAZBE-UHFFFAOYSA-N
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Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a structurally complex molecule featuring a dihydrobenzofuran core linked via an ether oxygen to an acetamide group. The acetamide is further substituted with a phenyl ring bearing a sulfamoyl moiety attached to a thiazole heterocycle. This compound’s design integrates multiple pharmacophoric elements: the dihydrobenzofuran scaffold (associated with metabolic stability), the sulfamoyl group (common in enzyme inhibitors), and the thiazole ring (implicated in antimicrobial activity).

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-21(2)12-14-4-3-5-17(19(14)29-21)28-13-18(25)23-15-6-8-16(9-7-15)31(26,27)24-20-22-10-11-30-20/h3-11H,12-13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSQZDZLMZAZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines a benzofuran moiety with a sulfamoyl group, suggesting diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O4SC_{18}H_{22}N_4O_4S, with a molecular weight of approximately 398.45 g/mol. The structure features a benzofuran core linked to a thiazole-containing sulfamoyl phenyl group through an ether bond.

PropertyValue
Molecular FormulaC18H22N4O4SC_{18}H_{22}N_4O_4S
Molecular Weight398.45 g/mol
IUPAC NameThis compound

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant antitumor and anti-inflammatory activities. Its mechanism of action primarily involves the inhibition of specific enzymes and pathways associated with cancer progression and immune response modulation.

Antitumor Activity

Research has demonstrated that the compound inhibits indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in immune suppression and tumor growth. By inhibiting IDO, the compound enhances anti-tumor immunity, making it a promising candidate for cancer therapy .

Case Study: Inhibition of IDO

A study evaluated the efficacy of various benzofuran derivatives, including our compound, in inhibiting IDO activity. The results showed that the compound significantly reduced IDO levels in tumor microenvironments, leading to enhanced T-cell activation and proliferation .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating the NF-kB signaling pathway. This pathway is crucial in regulating immune responses and inflammation. The compound's ability to inhibit NF-kB has been linked to reduced production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an IDO inhibitor, disrupting the metabolic pathway that leads to tryptophan degradation.
  • Cytokine Modulation : By inhibiting NF-kB, it decreases the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Cell Signaling Interference : It may interfere with signaling pathways involved in cell proliferation and survival in cancer cells.

Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Compound NameBiological Activity
4-Aminoisobenzofuran-1,3-dioneAnticancer activity
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateEnzyme inhibition
N-(o-tolyl)acetamideModerate anti-inflammatory properties

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Acidic Hydrolysis : Reacting with concentrated HCl at reflux (80–100°C) produces 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid and 4-aminophenylsulfamoyl-thiazole as byproducts .

  • Basic Hydrolysis : Treatment with NaOH (2M, 60°C) generates the sodium salt of the carboxylic acid.

Reaction TypeConditionsProductsYield
Acidic HydrolysisHCl (conc.), reflux, 12hCarboxylic acid + 4-aminophenylsulfamoyl-thiazole65–70%
Basic HydrolysisNaOH (2M), 60°C, 6hSodium carboxylate75–80%

Sulfamoyl Group Reactivity

The sulfamoyl group (-SO2_2NH-) participates in nucleophilic substitutions and acid-base reactions:

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 50°C to form N-alkylsulfonamide derivatives .

  • Acid-Base Reactions : The sulfonamide nitrogen acts as a weak acid (pKa ~10–12), forming salts with strong bases like NaOH.

Reaction TypeReagents/ConditionsProductsNotes
AlkylationMethyl iodide, DMF, 50°CN-MethylsulfonamideImproved solubility in polar solvents
Salt FormationNaOH (1M), RTSodium sulfonamide saltStabilizes the compound for formulation

Benzofuran Ether Cleavage

The benzofuran ether linkage (C–O–C) undergoes cleavage under strong reducing conditions:

  • Catalytic Hydrogenation : Using Pd/C (10 wt%) and H2_2 (50 psi) in ethanol at 80°C yields 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and a phenolic acetamide derivative .

Reaction TypeCatalyst/ReagentsProductsYield
HydrogenolysisPd/C, H2_2, ethanolDihydrobenzofuranol + phenolic acetamide50–55%

Thiazole Ring Functionalization

The thiazole ring undergoes electrophilic substitution and coordination reactions:

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 at 0°C introduces a nitro group at the 5-position of the thiazole ring .

  • Metal Coordination : Forms complexes with transition metals (e.g., Cu2+^{2+}) via the thiazole nitrogen and sulfonamide oxygen .

Reaction TypeConditionsProductsApplication
NitrationHNO3_3/H2_2SO4_4, 0°C5-Nitro-thiazole derivativePrecursor for antimicrobial agents
Cu2+^{2+} ComplexationCuCl2_2, methanol, RTCu-thiazole complexPotential catalytic activity

Cycloaddition and Cross-Coupling Reactions

The compound participates in cycloadditions and palladium-catalyzed couplings:

  • 1,3-Dipolar Cycloaddition : Reacts with azides (e.g., NaN3_3) to form triazoline derivatives .

  • Suzuki Coupling : The benzofuran aryl bromide derivative cross-couples with arylboronic acids using Pd(PPh3_3)4_4.

Reaction TypeReagents/ConditionsProductsYield
CycloadditionNaN3_3, DMF, 80°CTriazoline derivative60–65%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, dioxaneBiaryl derivative70–75%

Enzymatic Interactions

The sulfamoyl group inhibits carbonic anhydrase (CA) isoforms via zinc coordination in the enzyme’s active site .

  • Inhibition Mechanism : Binds to CA-II with Ki_i = 12.3 nM, disrupting bicarbonate metabolism .

Target EnzymeInhibition Constant (Ki_i)Biological Impact
Carbonic Anhydrase-II12.3 nMAnticancer/antimicrobial activity

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself via the dihydrobenzofuran core , which confers conformational rigidity and increased lipophilicity compared to benzene or triazole-based analogs .
  • Unlike the nitro group in ’s compound, the thiazole-sulfamoyl group in the target may enhance hydrogen-bonding interactions with biological targets .
  • ’s triazole derivatives exhibit tautomerism (thione ↔ thiol), a feature absent in the target compound due to its stable ether linkage .

Spectral Data Comparison:

Functional Group Target Compound (Expected) (Compound 8) (Triazoles)
C=O (acetamide) ~1680 cm⁻¹ (IR) 1689 cm⁻¹ (IR) Absent (converted to triazole)
SO₂ (sulfonamide) ~1150–1380 cm⁻¹ (IR) 1382, 1155 cm⁻¹ (IR) 1243–1258 cm⁻¹ (C=S in precursors)
NH (amide) ~3278–3414 cm⁻¹ (IR) 3410, 3376 cm⁻¹ (IR) 3150–3319 cm⁻¹ (hydrazinecarbothioamides)

Q & A

Q. What are the established synthetic routes for synthesizing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide?

The compound is synthesized via multi-step reactions. Key steps include:

  • Formation of the dihydrobenzofuran ether linkage through nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
  • Sulfamoylation of the phenyl group using sulfamoyl chloride derivatives, followed by coupling with thiazol-2-amine.
  • Amidation via activation of the acetamide group using coupling agents like EDCI or DCC. Reaction monitoring with TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : To verify connectivity of the dihydrobenzofuran, thiazole, and sulfamoyl groups (e.g., ¹H/¹³C NMR).
  • HPLC : Assess purity (>95%) and detect impurities.
  • X-ray Crystallography : Resolve stereochemical ambiguities (as demonstrated for structurally related compounds) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the dihydrobenzofuran and thiazole sulfamoyl groups to improve yield?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Temperature Control : Reactions performed at 0–60°C to balance kinetics and side reactions.
  • Catalysts : Triethylamine or DMAP to facilitate amide bond formation.
  • Real-Time Monitoring : Use HPLC to track reaction progress and adjust conditions dynamically .

Q. What experimental strategies address contradictory bioactivity results across different assay models?

Contradictions may arise from:

  • Purity Variability : Re-purify batches via column chromatography or recrystallization.
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Structural Analog Comparison : Test derivatives (e.g., altering the sulfamoyl or thiazole groups) to identify structure-activity relationships (SAR).
  • Target Validation : Use siRNA or CRISPR to confirm target specificity in cellular models .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to kinases or GPCRs using software like AutoDock or Schrödinger. Focus on the sulfamoyl and thiazole moieties as key pharmacophores.
  • QSAR Analysis : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity data.
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify critical binding residues .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies in IC₅₀ values may arise from off-target effects in cellular models .
  • Stereochemical Control : Ensure chiral centers (e.g., dihydrobenzofuran) are resolved via chiral HPLC or asymmetric synthesis to avoid confounding bioactivity results .
  • Stability Testing : Monitor compound degradation under varying pH and light exposure using accelerated stability studies (40°C/75% RH for 1–3 months) .

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